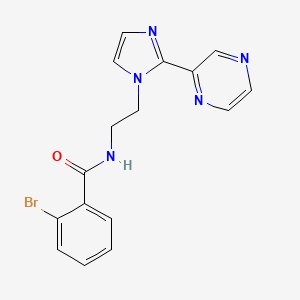
2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical compound . It is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester to obtain an intermediate, which is further hydrolyzed and acidized to get another intermediate. This intermediate then reacts with N-methylpiperazine to obtain the final product .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reactions with nitrobromobenzene, piperidine-4-carboxylic acid ethyl ester, and N-methylpiperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
The study of antipyrine-like derivatives, including compounds structurally similar to 2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, has revealed their complex intermolecular interactions. Through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, researchers have detailed the synthesis and spectroscopic characterization of these compounds. These analyses underscore the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, providing insights into the molecular sheets formed primarily by these interactions. The findings suggest potential applications in designing molecules with specific interaction capabilities for drug design and material science (Saeed et al., 2020).
Antitumor and Antioxidant Properties
Research into fused and binary 1,3,4‐thiadiazoles, which share a core structure with the chemical , has explored their potential as antitumor and antioxidant agents. This investigation into the synthesis of novel compounds and their biological evaluation highlights the ongoing interest in developing new therapeutic agents based on such molecular frameworks. The results point towards the utility of these compounds in medicinal chemistry, particularly in the development of treatments for cancer and oxidative stress-related diseases (Hamama et al., 2013).
Synthesis and Chemical Reactivity
The synthesis and reactivity of related heterocyclic compounds offer valuable information on the versatility of these molecular structures in chemical reactions. For instance, reactions involving bromocarbyne complexes have been explored, showing nucleophilic substitution reactions that yield various functionalized derivatives. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in synthetic organic chemistry (Cordiner et al., 2008).
Antimicrobial Activity
The exploration of thiosemicarbazide derivatives and their conversion into heterocyclic compounds with antimicrobial properties underscores the potential of these molecules in addressing microbial resistance. Such research is pivotal for discovering new antimicrobials and enhancing the pharmaceutical arsenal against resistant strains of bacteria and fungi (Elmagd et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-4-2-1-3-12(13)16(23)21-8-10-22-9-7-20-15(22)14-11-18-5-6-19-14/h1-7,9,11H,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPSBVBDCEQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
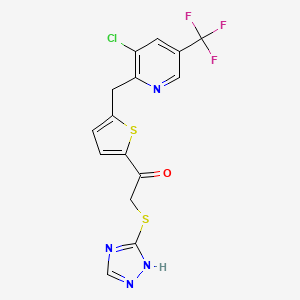
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)
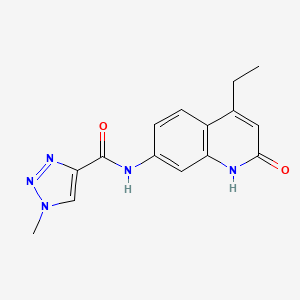
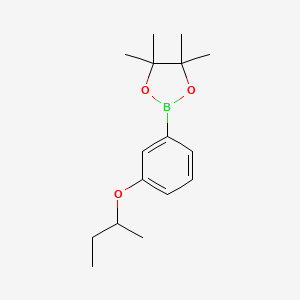
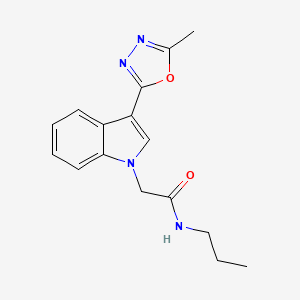
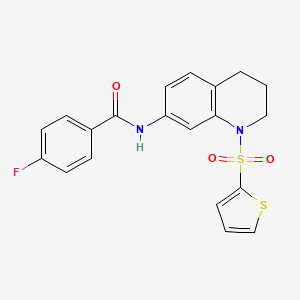
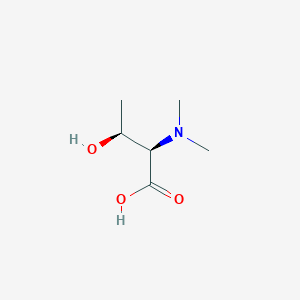
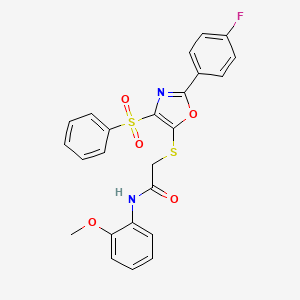
![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
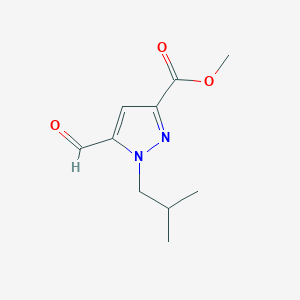
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)